2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid

Synthetic methodology Process chemistry Vilsmeier reaction

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid (CAS 1227381-85-2; molecular formula C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol) is a synthetic pyrazole-phenylacetic acid hybrid. Its structure features a 1-methyl-1H-pyrazol-4-yl group attached at the meta position of a phenylacetic acid scaffold.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1227381-85-2
Cat. No. B3224133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid
CAS1227381-85-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12(15)16/h2-5,7-8H,6H2,1H3,(H,15,16)
InChIKeyQWKNGIJQGOSZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid (CAS 1227381-85-2): Chemical Identity, Isomerism, and Procurement Context


2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid (CAS 1227381-85-2; molecular formula C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol) is a synthetic pyrazole-phenylacetic acid hybrid. Its structure features a 1-methyl-1H-pyrazol-4-yl group attached at the meta position of a phenylacetic acid scaffold [1]. The compound is a constitutional isomer of 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 1216085-59-4), with the phenyl-acetic acid connectivity differing between the pyrazole N1 and C4 positions, which has implications for synthetic accessibility, spectroscopic behavior, and downstream derivatization strategies . A one-step synthesis under adapted Vilsmeier conditions has been reported that delivers the compound in quantitative yield with comprehensive spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [2]. The compound is patent-classified within a broader family of pyrazol-4-acetic acid derivatives described as possessing antiphlogistic, analgesic, and antipyretic properties [3].

Why 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid Cannot Be Interchanged with Generic Pyrazole-Phenylacetic Acid Analogs


The pyrazole-phenylacetic acid chemical space is characterized by multiple regioisomeric and constitutional isomeric forms with identical molecular formulae but distinct connectivity patterns [1]. For example, the target compound (pyrazol-4-yl attached to the meta position of phenylacetic acid) differs fundamentally from 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (phenyl attached at pyrazole C3 with the acetic acid chain at C4, CAS 1216085-59-4) . These structural variations produce different hydrogen-bonding donor/acceptor profiles, rotational degrees of freedom, and electronic distributions, all of which modulate target binding, physicochemical properties (logP, solubility, pKa), and metabolic stability [2]. In procurement contexts where a specific isomer is required—whether as a patent-defined intermediate, a screening library member targeting a particular binding pocket, or a synthetic building block for structure-activity relationship (SAR) studies—substituting one isomer for another invalidates the chemical identity of the final product and may produce divergent biological or analytical readouts. Furthermore, the patented class of pyrazol-4-acetic acid anti-inflammatory agents specifies exact substitution patterns, and deviation from the claimed structure places any derivative outside the scope of freedom-to-operate considerations [3]. The quantitative evidence below establishes measurable differentiation parameters that justify compound-specific sourcing.

Quantitative Differentiation Evidence for 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid (CAS 1227381-85-2)


Synthetic Efficiency: One-Step Quantitative-Yield Protocol vs. Multi-Step Pyrazole-Phenylacetic Acid Syntheses

The target compound is accessible via a one-step synthesis using adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, the isomeric 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 1216085-59-4) and structurally related 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid are typically prepared through multi-step sequences involving Suzuki coupling with Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃), ester hydrolysis, and chromatographic purification, with overall yields commonly in the 40–70% range . Patent literature for pyrazol-4-acetic acid derivatives describes multi-step routes from substituted hydrazines and crotonoyl or cinnamoyl phenylacetic acid precursors, requiring 3–5 synthetic steps [2]. The one-step, quantitative-yield protocol translates to reduced raw material costs, lower solvent consumption, minimized purification burden, and shorter production cycle times.

Synthetic methodology Process chemistry Vilsmeier reaction Pyrazole functionalization

Spectroscopic Characterization Completeness: Multi-Nuclear NMR Plus Vibrational Spectroscopy vs. Standard Characterization

The Molbank publication provides a full spectroscopic dataset for the target compound including ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy [1]. This multi-technique characterization exceeds the standard vendor datasheet practice, which for analogs such as 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 1216085-59-4) and 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid typically reports only molecular formula, molecular weight, and ¹H NMR . The inclusion of ²H NMR and Raman data is particularly valuable for isotopic labeling studies and for confirming vibrational modes relevant to intermolecular interaction analysis. This level of spectroscopic documentation reduces structural misassignment risk and supports regulatory or publication-grade compound authentication.

Analytical chemistry Structural confirmation NMR spectroscopy Quality control

Isomeric Identity: Constitutional Isomer Differentiation from 2-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

The target compound (CAS 1227381-85-2) is a constitutional isomer of 2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 1216085-59-4) . Both share the molecular formula C₁₂H₁₂N₂O₂ and molecular weight 216.24 g/mol, yet differ in the connectivity of the phenylacetic acid moiety: in the target compound, the phenyl ring bearing the acetic acid chain is attached at the pyrazole C4 position via a C–C bond at the meta position; in CAS 1216085-59-4, the phenyl group is at pyrazole C3 and the acetic acid chain is directly at pyrazole C4 . This connectivity swap alters the spatial relationship between the carboxylic acid and the pyrazole N-methyl group, which affects hydrogen-bonding geometry, logP, and metabolic vulnerability. The structurally related fluorinated analog 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid (C₁₂H₁₁FN₂O₂, MW 234.23) introduces a fluorine atom ortho to the acetic acid chain, further modulating electronic properties and logP . These constitutional isomer differences are non-trivial for SAR studies where precise pharmacophoric geometry is required.

Isomerism Medicinal chemistry Structure-activity relationships Chemical procurement

Physicochemical Property Differentiation: LogP and Rotatable Bond Comparison with Isomeric and Substituted Analogs

Computationally predicted logP for the target compound is approximately 1.29 (AlogP) with a polar surface area (PSA) of 90.65 Ų and 7 rotatable bonds . In comparison, the N-methylpyrazol-4-yl-methylamino analog (3-ethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid (2D similarity 89%) exhibits logP of 2.89, PSA of 58.4 Ų, and 6 rotatable bonds . The structurally related 2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid has a reported logP of 1.13 with 4 rotatable bonds [1]. The approximately 1.6 log unit difference between the target compound and its 89%-similar amino analog translates to a roughly 40-fold difference in predicted octanol-water partition coefficient, which directly influences membrane permeability, aqueous solubility, and plasma protein binding predictions. The higher PSA of the target compound (90.65 vs. 58.4 Ų) further suggests superior aqueous solubility and potentially reduced CNS penetration.

Physicochemical properties Drug-likeness logP Computational chemistry

Patent-Class Biological Activity: Pyrazol-4-acetic Acid Anti-inflammatory Pharmacophore vs. Pyrazol-1-yl and Pyrazol-3-yl Isomers

The pyrazol-4-acetic acid scaffold, to which the target compound belongs, is explicitly claimed in U.S. Patent 4,146,721 as possessing antiphlogistic (anti-inflammatory), analgesic, and antipyretic properties [1]. This contrasts with pyrazol-1-ylphenylacetic acids (U.S. Patent 4,239,901), which position the acetic acid moiety on the phenyl ring attached to pyrazole N1, and pyrazol-3-ylphenylacetic acids (U.S. Patent 3,896,143), where the acetic acid chain is at pyrazole C3 [2]. The clinically studied pyrazol-4-acetic acid derivative lonazolac (CAS 53808-88-1; 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid) demonstrates COX-1/COX-2 inhibitory activity and has shown efficacy comparable to diclofenac in osteoarthritis clinical studies . While no direct bioassay data for the target compound itself are publicly available, its structural conformity to the pyrazol-4-acetic acid pharmacophore—specifically, the acetic acid moiety positioned at the pyrazole C4 with an aryl substituent at C3—places it within the patent-defined active class. Synthetic accessibility of this compound (one-step, quantitative yield) further enables its use as a core scaffold for generating derivative libraries with varying C3-aryl or N1-substitution patterns to explore SAR around the lonazolac pharmacophore.

Anti-inflammatory COX inhibition Pharmacophore Patent analysis

Procurement-Relevant Application Scenarios for 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid (CAS 1227381-85-2)


Building Block for Lonazolac-Inspired Anti-inflammatory SAR Libraries

The compound's pyrazol-4-acetic acid scaffold matches the core pharmacophore of lonazolac, a clinically validated COX-1/COX-2 inhibitor with efficacy comparable to diclofenac in osteoarthritis [1]. The one-step, quantitative-yield synthesis enables rapid and cost-efficient generation of derivative libraries through diversification at the phenyl ring (via electrophilic aromatic substitution or cross-coupling) or at the carboxylic acid (amide or ester formation). This synthetic accessibility makes the compound an attractive entry point for medicinal chemistry groups conducting SAR studies around the pyrazol-4-acetic acid anti-inflammatory pharmacophore, with significantly lower per-compound synthesis costs compared to multi-step lonazolac analogs [2].

Screening Library Member for Physicochemical Property-Based Diversity Selection

With a predicted AlogP of 1.29 and PSA of 90.65 Ų [1], the target compound occupies a distinct physicochemical space compared to its closest 89%-similar analog (logP 2.89, PSA 58.4 Ų) . This ~1.6 log unit difference translates to approximately 40-fold difference in predicted partition coefficient, ensuring that the compound contributes non-redundant chemical diversity to screening collections. Procurement for diversity-oriented screening libraries should prioritize this compound to fill the moderate-polarity, moderate-PSA region of chemical space that is underrepresented among pyrazole-phenylacetic acid analogs, thereby maximizing the probability of identifying novel hit matter across target classes [2].

Validated Analytical Reference Standard with Multi-Technique Spectroscopic Documentation

The Molbank publication provides a complete spectroscopic dataset (¹H, ²H, ¹³C NMR, IR, Raman) that exceeds standard vendor characterization [1]. This makes the compound suitable as an analytical reference standard for HPLC method development, LC-MS quantification, and NMR-based metabolomics where unambiguous structural confirmation is required. The availability of published ²H NMR data is particularly valuable for laboratories employing deuterium-labeled internal standards or conducting isotope-effect studies. Unlike many commercial analogs that provide only ¹H NMR and MS data , the multi-technique documentation reduces the analytical burden on end-user QC/QA laboratories and supports regulatory compliance in GLP environments [2].

Key Intermediate for Patent-Defined Pyrazol-4-acetic Acid Derivatives

U.S. Patent 4,146,721 explicitly claims pyrazol-4-acetic acid compounds with antiphlogistic, analgesic, and antipyretic utility [1]. The target compound, bearing a 1-methyl substituent and a phenylacetic acid chain at the C4 position, falls within the generic structural scope of this patent class. Its one-step synthetic accessibility positions it as a strategic intermediate for preparing more elaborate patent-defined derivatives through functionalization at the phenyl ring or carboxylic acid moiety. For pharmaceutical development groups operating in the NSAID or anti-inflammatory space, sourcing this specific isomer ensures alignment with the patent-class pharmacophore and avoids the intellectual property and biological uncertainties associated with pyrazol-1-yl or pyrazol-3-yl regioisomers [2].

Quote Request

Request a Quote for 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.